1-Benzoylpyrene

Regioselective synthesis Friedel-Crafts benzoylation Synthetic feasibility

1-Benzoylpyrene (1-BzPY; phenyl(pyren-1-yl)methanone; C₂₃H₁₄O; MW 306.36 g/mol) is a monobenzoylated polycyclic aromatic hydrocarbon (PAH) derivative belonging to the aryl ketone class, specifically the benzoylpyrene family. The benzoyl substituent is attached exclusively at the 1-position of the pyrene core as a consequence of the electrophilic aromatic substitution regiochemistry of pyrene; the {1,3,6,8} sites are the only positions accessible via direct Friedel–Crafts benzoylation, making 1-BzPY the sole mono-benzoylated regioisomer obtainable by this industrially scalable route.

Molecular Formula C23H14O
Molecular Weight 306.4 g/mol
CAS No. 7376-03-6
Cat. No. B3281558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpyrene
CAS7376-03-6
Molecular FormulaC23H14O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C23H14O/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H
InChIKeyFGCOCPAQFSREBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylpyrene (CAS 7376-03-6): Technical Baseline for Procurement of a Position-Specific Pyrene-Derived Polycyclic Aromatic Ketone


1-Benzoylpyrene (1-BzPY; phenyl(pyren-1-yl)methanone; C₂₃H₁₄O; MW 306.36 g/mol) is a monobenzoylated polycyclic aromatic hydrocarbon (PAH) derivative belonging to the aryl ketone class, specifically the benzoylpyrene family [1]. The benzoyl substituent is attached exclusively at the 1-position of the pyrene core as a consequence of the electrophilic aromatic substitution regiochemistry of pyrene; the {1,3,6,8} sites are the only positions accessible via direct Friedel–Crafts benzoylation, making 1-BzPY the sole mono-benzoylated regioisomer obtainable by this industrially scalable route [1]. It is available as a yellow to light brown crystalline powder with a melting point of 127–129°C and commercial purity of ≥97.5% by HPLC .

Why 1-Benzoylpyrene Cannot Be Replaced by Other Benzoylpyrene Regioisomers or Acylpyrene Analogs in Research and Industrial Workflows


Attempting to substitute 1-benzoylpyrene with 2-benzoylpyrene, 3-benzoylpyrene, or 1-acetylpyrene introduces quantifiable liability across three axes. First, synthetic accessibility diverges fundamentally: 2-benzoylpyrene and 4-benzoylpyrene cannot be formed through direct Friedel–Crafts benzoylation of pyrene and require indirect, multi-step synthetic routes, whereas 1-BzPY is the exclusive mono-benzoylated product of the direct benzoylation pathway that operates exclusively at the {1,3,6,8} positions [1]. Second, photophysical parameters differ markedly between regioisomers—triplet quantum yield, absorption/emission maxima, and aggregation-induced emission behavior are position-dependent and cannot be interpolated from one isomer to another [2]. Third, solid-state conformational behavior (E/Z isomerism) and crystal packing are unique to the 1-substituted scaffold, directly impacting reproducibility in materials-science applications that depend on crystallographically defined molecular geometry [1]. These differences mean that no other benzoylpyrene isomer or acylpyrene analog serves as a drop-in replacement without re-validation of the entire experimental or process workflow.

Quantitative Comparative Evidence for 1-Benzoylpyrene vs. Closest Analogs: A Procurement-Focused Differentiation Guide


Regioselective Synthetic Exclusivity: 1-BzPY vs. 2-BzPY — Direct vs. Indirect Synthetic Accessibility

Direct Friedel–Crafts benzoylation of pyrene occurs exclusively at the {1,3,6,8} positions, yielding 1-benzoylpyrene as the sole mono-benzoylated product. The 2-benzoylpyrene and 4-benzoylpyrene regioisomers are not formed under any classical Friedel–Crafts conditions and must be synthesized via indirect, multi-step routes [1]. This exclusivity is a direct consequence of the electrophilic aromatic substitution regiochemistry of pyrene, where only the 1-, 3-, 6-, and 8-positions are activated [1]. Consequently, 1-BzPY is the only mono-benzoylpyrene that can be manufactured through a scalable, one-pot catalytic acylation process with demonstrated yields up to 97.6% [2].

Regioselective synthesis Friedel-Crafts benzoylation Synthetic feasibility Positional isomer accessibility

Triplet Quantum Yield Differentiation: 1-BzPY (ΦT = 48%) vs. Multi-Benzoylated Congeners — Maximized ISC Efficiency for Photosensitization

1-Benzoylpyrene (1BP) exhibits a triplet quantum yield of ΦT = 48% in chloroform, as determined by triplet–triplet energy-transfer to β-carotene [1]. This value represents the highest ΦT among the benzoylpyrene series (1BP through 4BP); the triplet quantum yield systematically decreases as the number of benzoyl substituents increases [1]. The high ΦT of 1BP is attributed to efficient intersystem crossing (ISC) induced by strong mixing of nearly degenerate singlet and triplet states, a feature that is attenuated in the di-, tri-, and tetra-benzoylated analogs [1].

Triplet quantum yield Intersystem crossing Photosensitization Photodynamic applications

Aggregation-Induced Emission (AIE) Behavior: 1-Benzoylpyrene Converts Pyrene from ACQ to AIE Luminogen

Unsubstituted pyrene is a classic aggregation-caused quenching (ACQ) chromophore that suffers emission quenching in the solid state due to strong π–π stacking interactions. Introduction of a single benzoyl group at the 1-position converts pyrene into an aggregation-induced emission (AIE) luminogen: 1-benzoylpyrene exhibits weak emission when molecularly dissolved in good solvents but strong emission from pyrene dimers when aggregated in poor solvents or in the solid state [1]. The working mechanism was elucidated through crystal structure analysis and theoretical calculations, demonstrating that structural rigidification of the 1-benzoyl pyrene scaffold in the aggregated state restricts non-radiative decay pathways, thereby enabling the AIE effect [1]. This behavior is not observed in unsubstituted pyrene and represents a fundamental photophysical reprogramming achieved by the single benzoyl substitution [1].

Aggregation-induced emission Solid-state luminescence AIEgen Fluorescence switching

Catalytic Synthesis Efficiency: One-Pot HPA-Catalyzed Route Delivers 97.6% Yield and 100% Selectivity

The heteropoly acid-catalyzed one-pot synthesis of 1-benzoylpyrene, using H₃PW₁₂O₄₀ (PW) as catalyst and benzoyl chloride as acylating agent, achieves a product yield of 97.6% with 100% selectivity for the 1-position [1]. A supported variant using silica-supported phosphotungstic acid (PW/SiO₂) with benzoic anhydride yields 62.5% with 100% selectivity and enables facile catalyst separation and reuse over multiple cycles without loss of activity [2]. These catalytic systems circumvent the well-known drawbacks of traditional Friedel–Crafts acylation—excessive catalyst loading, equipment corrosion, and the 'three wastes' problem—and are aligned with green chemistry principles [3].

Catalytic acylation Heteropoly acid catalysis Green synthesis Process scalability

Crystallographic Conformational Identity: 1E/1Z Dynamic Isomerism with Defined Torsion Angles vs. Other Benzoylpyrene Regioisomers

1-Benzoylpyrene crystallizes in two distinct conformations—1E-BzPY and 1Z-BzPY—representing a documented case of crystal dynamic isomerism that is not observed in 2-benzoylpyrene or other regioisomers [1]. The 1E conformer exhibits a torsion angle τ (C2-C1-C11-O1) = −48.0°, a phenyl-carbonyl torsion angle υ = −22.9°, and a dihedral angle θ₁ = 66.5° between the phenyl and pyrene planes [1]. The 1Z conformer displays corresponding values of τ = −48.0°, υ = −19.4°, and θ₁ = 65.0° [1]. In solution, the Z-diastereomer predominates, as evidenced by a ¹H-NMR chemical shift deshielding of the peri-hydrogen Δδ(H10 vs. H2) = 0.53 ppm [1]. DFT calculations (B3LYP/6-31G(d), gas phase) confirm 1Z-BzPY is more stable than 1E-BzPY by ΔG₂₉₈ = −5.26 kJ/mol [1]. By contrast, 2-benzoylpyrene crystallizes in a monoclinic P2₁/c space group with fundamentally different packing and does not exhibit analogous E/Z conformational isomerism [2].

Crystal engineering Conformational isomerism X-ray crystallography Solid-state structure

High-Confidence Application Scenarios for 1-Benzoylpyrene Based on Quantitatively Evidenced Differentiation


Triplet Photosensitizer Development Leveraging ΦT = 48%

1-Benzoylpyrene is the preferred benzoylpyrene scaffold for constructing triplet photosensitizers where maximizing the triplet quantum yield is critical to performance. With a documented ΦT of 48%—the highest in the mono-to-tetra-benzoylpyrene series—1BP enables efficient triplet-state population for applications including triplet–triplet annihilation upconversion, photodynamic therapy precursor design, and photocatalytic organic transformations [1]. The 2.1 μs triplet lifetime in solution provides a sufficient temporal window for bimolecular energy- or electron-transfer processes [1].

Aggregation-Induced Emission (AIE) Luminogen for Solid-State Optoelectronics

In contrast to parent pyrene, which suffers aggregation-caused quenching, 1-benzoylpyrene functions as an AIE luminogen—exhibiting weak emission when molecularly dissolved but strong emission upon aggregation or crystallization [2]. This makes 1-BzPY a viable candidate for solid-state organic light-emitting devices (OLEDs), fluorescent sensors that operate in aqueous or aggregated media, and security inks where solid-state luminescence is required. The crystallization-induced emission enhancement (ΦFl from ≤1% in solution to ~2–26% in the crystalline state) provides a quantitative signal-on response for detection schemes [1].

Conformationally Defined Building Block for Crystal Engineering

The crystallographically resolved E/Z dynamic isomerism of 1-benzoylpyrene, with precisely quantified torsion and dihedral angles (τ = −48.0°, θ₁ = 66.5° for 1E; τ = −48.0°, θ₁ = 65.0° for 1Z), makes it a structurally well-defined building block for crystal engineering and supramolecular assembly [3]. The ¹H-NMR spectroscopic handle (Δδ = 0.53 ppm for the peri-hydrogen) enables facile solution-state conformational analysis, facilitating quality control in materials synthesis where conformational purity may impact device performance [3].

Scalable Intermediate for Downstream Pyrene-Functionalized Materials

The demonstrated one-pot catalytic synthesis with 97.6% yield and 100% selectivity, combined with catalyst reusability over five cycles, positions 1-benzoylpyrene as a cost-effective and green-chemistry-compatible intermediate for the multigram-to-kilogram preparation of more complex pyrene-based materials [4][5]. The exclusive 1-position functionalization and commercial availability at ≥97.5% HPLC purity reduce downstream purification burden when 1-BzPY is used as a precursor for further derivatization such as Scholl cyclization to polycyclic aromatic ketones [4].

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